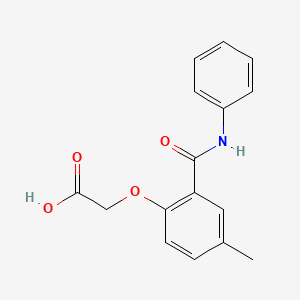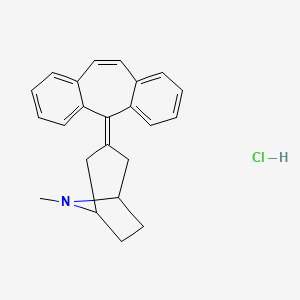
3-Methyl-1,2lambda~4~-dithian-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2lambda~4~-dithian-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiol with a carbonyl compound in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
化学反应分析
Types of Reactions
3-Methyl-1,2lambda~4~-dithian-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted dithianes depending on the nucleophile used.
科学研究应用
3-Methyl-1,2lambda~4~-dithian-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving sulfur metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Methyl-1,2lambda~4~-dithian-1-one involves its interaction with various molecular targets. The sulfur atoms in the compound can form bonds with metal ions or participate in redox reactions. These interactions can affect enzyme activity, protein function, and cellular processes.
相似化合物的比较
Similar Compounds
3-Methyl-1,2-dithian-4-one: A closely related compound with similar chemical properties.
1,2-Dithiane: Another sulfur-containing heterocycle with different substitution patterns.
1,3-Dithiane: A structural isomer with the sulfur atoms in different positions.
Uniqueness
3-Methyl-1,2lambda~4~-dithian-1-one is unique due to its specific substitution pattern and the presence of a carbonyl group
属性
CAS 编号 |
35390-43-3 |
|---|---|
分子式 |
C5H10OS2 |
分子量 |
150.3 g/mol |
IUPAC 名称 |
3-methyldithiane 1-oxide |
InChI |
InChI=1S/C5H10OS2/c1-5-3-2-4-8(6)7-5/h5H,2-4H2,1H3 |
InChI 键 |
FPDMPVDXRQMWDH-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCS(=O)S1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![oxalic acid;4-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)but-2-ynyl]morpholine](/img/structure/B14679609.png)
![N-[3-Bromo-4-(propan-2-yl)phenyl]-N'-methylurea](/img/structure/B14679612.png)

![2-[2-(1,4-Dioxaspiro[4.4]non-6-yl)ethyl]-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine](/img/structure/B14679629.png)
